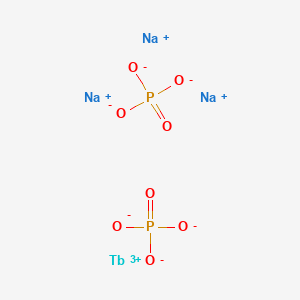
Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate: is a chemical compound with the molecular formula C28H65N2O10P and a molecular weight of 620.796861 . It is known for its unique structure, which includes a hexadecyl phosphate group and tris(2-hydroxyethyl)ammonium groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate typically involves the reaction of hexadecyl phosphate with tris(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in a suitable solvent, often under reflux, to ensure complete reaction and high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate is used as a reagent in various synthetic processes. Its unique structure makes it valuable in the synthesis of complex molecules .
Biology: In biological research, the compound is used in cell culture studies due to its biocompatibility. It can be used to study cell signaling pathways and interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is being investigated for its role in drug delivery systems and as a potential therapeutic agent .
Industry: In the industrial sector, the compound is used in the formulation of various products, including surfactants and emulsifiers. Its unique properties make it suitable for use in a wide range of industrial applications .
Mecanismo De Acción
The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate involves its interaction with molecular targets such as cell membranes and proteins. The compound can modulate cell signaling pathways and affect cellular functions. The specific pathways and targets depend on the context of its use, such as in biological or medical applications .
Comparación Con Compuestos Similares
- Tris(2-hydroxyethyl)ammonium phosphate
- Hexadecyl phosphate
- Bis(2-hydroxyethyl)ammonium phosphate
Comparison: Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate is unique due to its combination of hexadecyl phosphate and tris(2-hydroxyethyl)ammonium groups. This unique structure imparts specific properties that are not found in similar compounds. For example, its biocompatibility and ability to interact with cell membranes make it particularly valuable in biological and medical research .
Propiedades
Número CAS |
62763-71-7 |
|---|---|
Fórmula molecular |
C28H65N2O10P |
Peso molecular |
620.8 g/mol |
Nombre IUPAC |
hexadecyl phosphate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C16H35O4P.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;2*8-4-1-7(2-5-9)3-6-10/h2-16H2,1H3,(H2,17,18,19);2*8-10H,1-6H2 |
Clave InChI |
HHKXNZMUFVCLJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)[NH+](CCO)CCO.C(CO)[NH+](CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)













